![molecular formula C20H18FNOS2 B2649930 Benzo[b]thiophen-2-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1705888-88-5](/img/structure/B2649930.png)

Benzo[b]thiophen-2-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

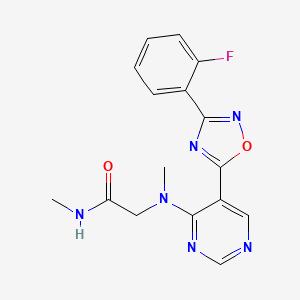

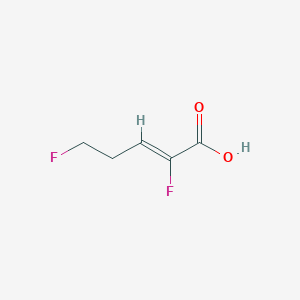

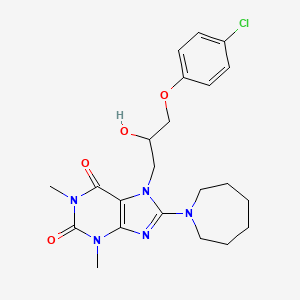

“Benzo[b]thiophen-2-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone” is a complex organic compound that contains a benzo[b]thiophene moiety, a 1,4-thiazepane ring, and a 2-fluorophenyl group . Benzo[b]thiophene is a heterocyclic compound with a five-membered ring containing one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the characteristic features of its constituent parts. The benzo[b]thiophene moiety would contribute aromaticity and potential for π-π interactions, while the 1,4-thiazepane ring would introduce steric bulk and potential for conformational isomerism. The 2-fluorophenyl group would be expected to contribute electronegativity and potential for halogen bonding .

Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the benzo[b]thiophene moiety, the 1,4-thiazepane ring, and the 2-fluorophenyl group. The benzo[b]thiophene moiety, being aromatic, might undergo electrophilic aromatic substitution reactions . The 1,4-thiazepane ring might undergo ring-opening reactions under appropriate conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect the properties of its constituent parts. For example, the presence of the benzo[b]thiophene moiety might confer aromaticity and potential for π-π stacking interactions, which could influence solubility and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties : Chen et al. (2017) discussed a Pd(II)-catalyzed Sonogashira type cross-coupling reaction to produce 2-substituted benzo[b]thiophenes. This method can be applied to synthesize derivatives that exhibit fluorescence or can act as cannabinoid receptor ligands (Chen et al., 2017).

Application in Solar Cells : Zhou et al. (2013) demonstrated the use of benzo[b]thiophene derivatives in polymer solar cells. They showed that methanol treatment of these cells led to improved performance, suggesting their potential in renewable energy technologies (Zhou et al., 2013).

Anticancer Potential : Xu et al. (2017) synthesized novel pyrazoline derivatives containing benzo[b]thiophene and evaluated them against the HepG-2 cell line. One compound, in particular, showed significant anticancer activity, highlighting the potential of these compounds in cancer treatment (Xu et al., 2017).

Crystal Structure Analysis : Nagaraju et al. (2018) reported on the crystal structure of a thiophene derivative, providing insights into its potential applications in material science and pharmaceuticals (Nagaraju et al., 2018).

Medicinal Chemistry Applications : Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives and found them to have a wide spectrum of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities (Isloor et al., 2010).

Eigenschaften

IUPAC Name |

1-benzothiophen-2-yl-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNOS2/c21-16-7-3-2-6-15(16)18-9-10-22(11-12-24-18)20(23)19-13-14-5-1-4-8-17(14)25-19/h1-8,13,18H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXAFNLCENQKPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2649851.png)

![1'-((2,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2649852.png)

![5-Ethyl-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2649858.png)